molecular formula C8H6N2O2S B11902750 3-Aminobenzo[d]isothiazole-4-carboxylic acid

3-Aminobenzo[d]isothiazole-4-carboxylic acid

Cat. No.: B11902750
M. Wt: 194.21 g/mol
InChI Key: OVSCIXRDTBJNPD-UHFFFAOYSA-N
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Description

3-Aminobenzo[d]isothiazole-4-carboxylic acid (CAS: 1378716-73-4) is a heterocyclic compound with a benzo-fused isothiazole core. Its molecular formula is C₈H₆N₂O₂S, and it has a molecular weight of 194.21 g/mol . The structure features an amino (-NH₂) group at the 3-position and a carboxylic acid (-COOH) group at the 4-position of the isothiazole ring. This combination of functional groups confers both basic and acidic properties, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and tubulin-targeting agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

3-amino-1,2-benzothiazole-4-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c9-7-6-4(8(11)12)2-1-3-5(6)13-10-7/h1-3H,(H2,9,10)(H,11,12)

InChI Key

OVSCIXRDTBJNPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SN=C2N)C(=O)O

Origin of Product

United States

Preparation Methods

Thiocyanation and Oxidative Cyclization

A method adapted from hydroxy-substituted 2-aminobenzo[d]thiazole syntheses involves thiocyanation followed by oxidative cyclization. Starting with methyl 4-nitro-3-aminobenzoate, treatment with potassium thiocyanate (KSCN) and bromine in acetic acid could facilitate thiocyanation at the ortho position relative to the amine. Subsequent oxidation may yield the isothiazole ring (Figure 1A).

Key Parameters

  • Reagents : KSCN (4 equiv), Br₂ (2 equiv), glacial acetic acid

  • Conditions : 10°C initial cooling, room temperature overnight

  • Yield : 35–95% (based on analogous thiazole systems)

Challenges in Regioselectivity

Positioning the amino and carboxyl groups requires precise directing effects. The nitro group’s strong electron-withdrawing nature may hinder cyclization, necessitating protective strategies. For example, silyl protection (e.g., tert-butyldimethylsilyl) of the carboxyl group could improve reactivity.

Oxidation of Thiazolidine Intermediates

Thiazolidine intermediates, derived from cysteine analogs, offer an alternative route. A patent describing thiazole-4-carboxylic acid synthesis provides a conceptual framework:

Condensation-Esterification-Oxidation Sequence

  • Condensation : React L-cysteine hydrochloride with formaldehyde to form thiazolidine-4-carboxylic acid.

  • Esterification : Convert to methyl ester using methanol/H₂SO₄.

  • Oxidation : Treat with MnO₂ to aromatize the thiazolidine ring to thiazole.

Adapting this for isothiazoles would require substituting formaldehyde with an aldehyde that directs sulfur incorporation to position 2. For example, glyoxylic acid could position the carboxyl group at C4 while facilitating isothiazole formation (Figure 1B).

Optimization Considerations

  • Oxidizing Agent : MnO₂ (stoichiometric) vs. H₂O₂/catalytic metal

  • Yield : ~60–75% (extrapolated from thiazole data)

Nitro Group Reduction Strategies

Introducing the amino group via nitro reduction post-cyclization is a viable approach:

Catalytic Hydrogenation

After cyclization, nitro-to-amine reduction using Pd/C or Raney Ni under H₂ achieves high selectivity. For instance, methyl 3-nitrobenzo[d]isothiazole-4-carboxylate could be reduced to the amine with Pd/C (1 atm H₂, 25°C, 5 h).

Chemoselective Reducing Agents

Tin(II) chloride in acidic conditions selectively reduces nitro groups without affecting ester functionalities. This avoids protective steps for the carboxylate.

Comparative Analysis of Synthetic Routes

Table 1 summarizes the feasibility of each method:

Method Starting Materials Steps Yield Advantages Limitations
ThiocyanationMethyl 4-nitro-3-aminobenzoate335–50%Modular, scalableLow regioselectivity, harsh bromine use
Thiazolidine OxidationL-cysteine, formaldehyde460–75%Mild conditions, stereocontrolRequires aldehyde optimization
Nitro ReductionMethyl 3-nitrobenzoisothiazole270–85%High selectivity, no protectionDependent on nitro precursor synthesis
C–H FunctionalizationHalogenated benzoisothiazole3–420–40%Late-stage diversificationLow yields, specialized catalysts

Chemical Reactions Analysis

2.1. Alkylation and Etherification

Alkoxy-substituted derivatives are synthesized via:

  • Williamson Ether Synthesis : Alkylation of hydroxy groups using alkyl halides (e.g., methyl iodide) in the presence of K2_2CO3_3 (General Procedure C, ).

  • Mitsunobu Reaction : For sterically hindered substrates, diethyl azodicarboxylate (DEAD) and triphenylphosphine enable etherification ( ).

Example :

Reaction TypeSubstrateReagents/ConditionsProduct YieldSource
Williamson EtherMethyl 3-hydroxy-4-nitrobenzoateMethyl iodide, K2_2CO3_3, DMF, 60°C83%
Mitsunobu Reaction4-Aminosalicylic acidBenzyl bromide, DEAD, PPh3_375%

2.2. Amide and Urea Formation

3-Aminobenzo[d]isothiazoles are functionalized at the 4-position via:

  • Acylation : Reaction with chloroacetyl chloride forms acetamide derivatives (Scheme 3, ).

  • Urea Coupling : 3-Amino groups react with isocyanates or carbodiimides to generate urea-linked pharmacophores (e.g., N,N'-diphenyl urea derivatives, ).

Example :

text
**Synthesis of 4-Urea Derivatives** 1. React 3-aminobenzo[d]isothiazole with phenyl isocyanate. 2. Stir in THF at 0°C for 2 hours. 3. Isolate via column chromatography (Yield: 68–92%) [7].

3.1. Carboxylic Acid Derivatization

While ABICA’s 4-carboxylic acid group is not directly studied, analogous benzo[d]thiazole-6-carboxylates undergo:

  • Esterification : Methanol/H2_2SO4_4 converts acids to methyl esters ( ).

  • Amidation : Coupling with amines using EDCI/HOBt ( ).

3.2. Nitro Reduction

Nitro groups in precursors are reduced to amines using:

  • Catalytic Hydrogenation : H2_2/Pd-C in ethanol (60–90% yield, ).

  • Tin(II) Chloride : SnCl2_2 in ethyl acetate/methanol (93% yield for 4b , ).

Mechanistic Insights

  • Cyclization Mechanism : Bromine oxidizes KSCN to thiocyanogen (SCN)2_2, which electrophilically substitutes anilines. Intramolecular cyclization then forms the isothiazole ring ( ).

  • Kinetic Monitoring : HPLC-MS studies confirm thiocyanation precedes cyclization, with bromine as a critical initiator ( ).

Challenges and Limitations

  • Regioselectivity : Alkylation/etherification of ABICA’s 4-carboxylic acid may compete with the 3-amino group, necessitating protective strategies (e.g., Boc protection, ).

  • Solubility : Polar solvents (DMF, acetic acid) are required for homogeneous reaction conditions ( ).

Comparative Data for Structural Analogues

CompoundReaction TypeKey ReagentsYieldActivity NotesSource
3-Aminobenzo[d]isothiazoleUrea couplingPhenyl isocyanate85%VEGFR inhibition (IC50_{50}: 12 nM)
Methyl 2-aminobenzo[d]thiazole-6-carboxylateCyclizationKSCN, Br2_2, acetic acid55%Building block for antitubular agents

Scientific Research Applications

Biological Activities

3-Aminobenzo[d]isothiazole-4-carboxylic acid exhibits a wide range of biological activities, making it a valuable compound in the field of medicinal chemistry. Some notable activities include:

  • Antimicrobial Activity : Research indicates that derivatives of isothiazoles possess significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anticancer Potential : Several studies have highlighted the anticancer effects of isothiazole derivatives, suggesting their potential use in cancer therapy .
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various biochemical pathways, which may contribute to its therapeutic effects. For instance, it can act as a tyrosinase inhibitor, which is relevant for skin-related conditions .

Antimicrobial Studies

A study demonstrated that this compound derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating superior efficacy .

Anticancer Research

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, such as breast cancer cells (MCF-7). The mechanism involves the activation of caspases and the modulation of cell cycle proteins .

Enzyme Inhibition

Research involving molecular docking studies has provided insights into how this compound interacts with tyrosinase. The binding affinity was found to be comparable to that of known inhibitors, suggesting its potential as a therapeutic agent for hyperpigmentation disorders .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Anticancer PotentialInduces apoptosis in MCF-7 breast cancer cells
Enzyme InhibitionInhibits tyrosinase with potential for skin therapies

Mechanism of Action

The mechanism of action of 3-Aminobenzo[d]isothiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
3-Aminobenzo[d]isothiazole-4-carboxylic acid C₈H₆N₂O₂S 194.21 -NH₂, -COOH Benzo-fused isothiazole ring
4-Aminoisothiazole-3-carboxylic acid C₄H₄N₂O₂S 144.16 -NH₂, -COOH Non-fused isothiazole ring
4-Amino-3-(4-chlorophenyl)-5-isothiazolecarboxylic acid C₁₀H₇ClN₂O₂S 254.69 -NH₂, -COOH, -Cl Chlorophenyl substitution
Benzo[c]isothiazole-4-carboxylic acid C₈H₅NO₂S 179.20 -COOH Benzo-fused isothiazole (no -NH₂)
3-Aminobenzo[d]isoxazole-4-carboxylic acid C₈H₆N₂O₃ 178.14 -NH₂, -COOH Benzo-fused isoxazole (O vs. S atom)

Key Observations :

  • Chlorophenyl-substituted derivatives (e.g., 4-Amino-3-(4-chlorophenyl)-5-isothiazolecarboxylic acid) exhibit increased lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Isoxazole analogs (e.g., 3-Aminobenzo[d]isoxazole-4-carboxylic acid) replace sulfur with oxygen, reducing molecular weight and altering electronic properties, which can affect reactivity and metabolic stability .
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Stability
This compound Not reported Moderate (polar solvents) Stable under inert conditions
4-Aminoisothiazole-3-carboxylic acid Not reported High (due to smaller size) Hygroscopic (hydrochloride salt)
Benzo[c]isothiazole-4-carboxylic acid Not reported Low (non-polar solvents) Sensitive to oxidation
3-Aminobenzo[d]isoxazole-4-carboxylic acid Not reported Moderate Photo-sensitive

Key Observations :

  • The carboxylic acid group in all compounds enhances water solubility, particularly in salt forms (e.g., hydrochloride, hemi-succinate) .
  • Benzo-fused derivatives generally exhibit lower solubility in aqueous media compared to non-fused analogs due to increased hydrophobicity .

Key Observations :

  • The amino and carboxylic acid groups in the target compound enable interactions with ATP-binding pockets in kinases, similar to 3-aminobenzo[b]thiophene derivatives .
  • Salt forms (e.g., hydrochloride, hemi-succinate) of related isothiazole-carboxylic acid derivatives demonstrate improved pharmacokinetic profiles, highlighting the importance of formulation .

Biological Activity

3-Aminobenzo[d]isothiazole-4-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications, while providing detailed data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzothiazole core with an amino group and a carboxylic acid functional group. The synthesis typically involves cyclization reactions of appropriate precursors, which can include thiosemicarbazides and various aromatic carboxylic acids.

Antimicrobial Activity

Research indicates that derivatives of 3-aminobenzo[d]isothiazole exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These findings suggest that modifications to the basic structure can enhance antimicrobial efficacy, making it a promising scaffold for further drug development .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells, particularly in breast (MCF-7) and colon (LoVo) cancer lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.5Apoptosis induction
LoVo20.3Cell cycle arrest

The results indicate that the compound affects cell viability and induces cell cycle arrest, particularly in the G0/G1 phase, suggesting its potential as an anticancer agent .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several derivatives of 3-aminobenzo[d]isothiazole against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of this compound derivatives against human cancer cell lines. The study reported significant anti-proliferative effects, with some compounds showing IC50 values lower than those of established chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for 3-Aminobenzo[d]isothiazole-4-carboxylic acid, and how can reaction efficiency be optimized?

The synthesis of isothiazolecarboxylic acid derivatives typically involves cyclization of thioamide precursors or functionalization of preformed isothiazole rings. For example, esterification of isothiazole-4-carboxylic acid using methanol and sulfuric acid under reflux conditions has been reported, with yields dependent on reaction time and temperature optimization . To improve efficiency, researchers should monitor intermediates via thin-layer chromatography (TLC) and employ catalytic methods (e.g., palladium-mediated cross-coupling) for regioselective modifications.

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?

Discrepancies in physical properties (e.g., melting points) often arise from differences in synthetic routes or purity. For instance, related compounds like 2-Amino-6-methoxybenzothiazole show melting point variations depending on recrystallization solvents . To resolve inconsistencies, replicate synthesis protocols rigorously, validate purity via HPLC (≥95% purity threshold), and cross-reference spectral data (e.g., ¹H NMR δ 8.80 for ester protons in CDCl₃) with literature .

Q. What analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (e.g., δ 6.9–8.0 ppm for isothiazole protons) and carboxylate carbons (δ ~165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₆N₂O₂S: calc. 195.0235) .
  • IR spectroscopy : Identify characteristic stretches (e.g., 1700–1750 cm⁻¹ for carboxylic acid C=O) .

Advanced Research Questions

Q. What strategies are effective for introducing functional groups at the 3-amino position without ring-opening?

Selective functionalization can be achieved using:

  • Protecting groups : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to shield the amino moiety during subsequent reactions .
  • Mild alkylation : React with alkyl halides in DMF at 0–25°C, monitored by LC-MS to prevent over-alkylation .
  • Schiff base formation : Condensation with aldehydes under acidic conditions, followed by reduction to stabilize the product .

Q. How can computational modeling predict reactivity or tautomeric forms of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map tautomeric equilibria between the amino and imino forms. Solvent effects (e.g., polarizable continuum models) refine predictions of dominant tautomers in aqueous vs. nonpolar environments . Molecular docking studies may also assess binding affinities for biological targets, such as enzymes requiring carboxylate coordination .

Q. What methodologies resolve challenges in salt formation or hydrate stability for this compound?

  • Salt screening : Co-crystallize with counterions (e.g., HCl, sodium) in ethanol/water mixtures, followed by X-ray diffraction to confirm salt stoichiometry .
  • Dynamic vapor sorption (DVS) : Assess hydrate stability by exposing the compound to controlled humidity (0–95% RH) and monitoring mass changes .

Q. How do structural modifications at the 4-carboxylic acid position influence biological activity?

  • Ester/amide derivatives : Synthesize methyl esters (via Fischer esterification) or amides (via carbodiimide coupling) to evaluate pharmacokinetic properties (e.g., logP, membrane permeability) .
  • Bioisosteric replacement : Substitute the carboxylate with tetrazole or sulfonamide groups to maintain hydrogen-bonding capacity while altering acidity .

Data Contradictions and Validation

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

Solubility discrepancies may arise from polymorphic forms or residual solvents. Use standardized protocols:

  • Equilibrium solubility : Shake excess compound in buffered solutions (pH 1–7.4) at 25°C for 24 hours, followed by UV-Vis quantification .
  • Powder X-ray diffraction (PXRD) : Confirm crystalline vs. amorphous phases, as amorphous forms often exhibit higher solubility .

Q. What experimental controls are essential when studying the compound’s reactivity under oxidative conditions?

  • Radical scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to suppress autoxidation side reactions .
  • Oxygen-free environments : Conduct reactions under nitrogen/argon using degassed solvents .

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